1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

Procure 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (CAS 1526383-55-0) with confidence. Differentiated by XLogP3=0.5 (vs. 0.2 for 4-isomer) and single H-bond donor (vs. 2 for unmethylated analog), this building block enables precise amide bioconjugation and focused library synthesis targeting kinases/GPCRs. Avoid high-risk generic substitution.

Molecular Formula C10H14N2O3
Molecular Weight 210.233
CAS No. 1526383-55-0
Cat. No. B2618798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid
CAS1526383-55-0
Molecular FormulaC10H14N2O3
Molecular Weight210.233
Structural Identifiers
SMILESCN1C(=CC(=N1)C2CCOCC2)C(=O)O
InChIInChI=1S/C10H14N2O3/c1-12-9(10(13)14)6-8(11-12)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3,(H,13,14)
InChIKeyNIVCBAJXLAUGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CAS 1526383-55-0) – Core Properties and Procurement Baseline


1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (CAS 1526383-55-0) is a heterocyclic carboxylic acid derivative featuring a pyrazole core with a 1-methyl, 3-oxan-4-yl, and 5-carboxylic acid substitution pattern [1]. The compound has a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol [1][2]. It is primarily utilized as a building block in medicinal and synthetic chemistry, enabling the construction of more complex pharmacologically active molecules [3]. Commercially, the compound is typically available in research quantities with a standard purity specification of 95% or higher .

Why Close Analogs of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid Cannot Be Simply Substituted


Close structural analogs of 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid, such as the 4-carboxylic acid regioisomer (CAS 1619991-95-5) or the 1-(oxan-4-yl) analog (CAS 1784319-55-6), exhibit quantifiably different physicochemical properties that preclude simple substitution. For instance, the target compound has a computed XLogP3-AA value of 0.5, while the 4-carboxylic acid isomer has a value of 0.2, indicating a measurable difference in lipophilicity that can influence membrane permeability and chromatographic behavior [1]. Furthermore, the presence of a methyl group at the 1-position distinguishes the target compound from unmethylated analogs (e.g., 3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid), which possess an additional hydrogen bond donor (HBD = 2 vs. 1) [2]. These quantifiable property divergences directly impact reactivity, solubility, and downstream biological performance, rendering generic substitution without experimental validation a high-risk procurement strategy.

Quantitative Differentiation Evidence for 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CAS 1526383-55-0)


Lipophilicity (XLogP3-AA) Comparison: Target vs. 4-Carboxylic Acid Regioisomer

The target compound, 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid, exhibits a computed XLogP3-AA value of 0.5, which is 0.3 log units higher than its 4-carboxylic acid regioisomer (1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid, CAS 1619991-95-5) with a value of 0.2 [1]. This difference in lipophilicity is derived from PubChem-computed properties using the same XLogP3 algorithm [1].

Lipophilicity Physicochemical Properties Drug Design

Hydrogen Bond Donor Count: Impact on Molecular Recognition and Solubility

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid contains a single hydrogen bond donor (HBD = 1), whereas the closely related 3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (lacking the N-methyl group) possesses two hydrogen bond donors (HBD = 2) [1]. The difference arises from methylation of the pyrazole N1 position, eliminating one NH donor.

Hydrogen Bonding Physicochemical Properties Molecular Recognition

Molecular Weight and Substituent Effect: Impact on Pharmacokinetic Space

The target compound has a molecular weight of 210.23 g/mol, which is 14.03 g/mol heavier than the 1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid analog (CAS 1784319-55-6) with a molecular weight of 196.20 g/mol [1]. This difference corresponds precisely to the addition of a methyl group (CH2) at the N1 position.

Molecular Weight Physicochemical Properties ADME

Commercial Purity Specification: Standardized Research-Grade Quality

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid is commercially supplied with a minimum purity specification of 95%+ (typically 95-97%) across multiple reputable chemical vendors . This specification provides a verifiable quality benchmark for procurement.

Purity Quality Control Procurement

Synthetic Utility: 5-Carboxylic Acid Position for Amide Bond Formation

Pyrazole-5-carboxylic acids, including the target compound, are established substrates for standard amide coupling reactions using reagents such as DCC or EDCI, enabling efficient derivatization to carboxamides . While not a direct comparative study, the 5-carboxylic acid position is generally less sterically hindered than the 4-carboxylic acid position in pyrazoles bearing an adjacent N-methyl group, potentially facilitating higher coupling yields.

Synthetic Chemistry Amide Coupling Building Block

Validated Research Application Scenarios for 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid


Medicinal Chemistry: Core Scaffold for Kinase Inhibitor or GPCR Modulator Libraries

Based on its computed lipophilicity (XLogP3 = 0.5) and single hydrogen bond donor profile, 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid is well-suited as a core scaffold for generating focused compound libraries targeting kinases or G-protein-coupled receptors (GPCRs). The balanced lipophilicity supports potential oral bioavailability, while the 5-carboxylic acid handle enables rapid amide diversification [1]. The oxan-4-yl group can contribute to enhanced solubility and metabolic stability, as noted for related oxane-containing pyrazoles in recent patent literature [2].

Chemical Biology: Synthesis of Biotinylated or Fluorescent Probes

The presence of a free carboxylic acid group at the 5-position makes this compound an ideal precursor for bioconjugation via amide bond formation. Researchers can employ standard EDC/NHS chemistry to attach biotin, fluorophores, or affinity tags for use in pull-down assays, fluorescence polarization studies, or cellular imaging [1]. The 1-methyl group eliminates an additional H-bond donor, reducing non-specific interactions in complex biological matrices, a potential advantage over unmethylated analogs [2].

Agrochemical Discovery: Synthesis of Novel Fungicidal or Herbicidal Leads

Pyrazole carboxylic acid derivatives are established building blocks in agrochemical research. The specific substitution pattern of this compound, featuring a tetrahydropyran ring, may impart favorable physicochemical properties such as enhanced solubility and cuticular penetration in plant systems. The compound can be used to synthesize amide or ester derivatives for screening against fungal or weed targets [1]. Its commercial availability with defined purity (95%+) ensures reproducible results in early-stage greenhouse or field trials [2].

Materials Science: Metal-Organic Framework (MOF) or Coordination Polymer Precursor

The carboxylic acid functionality enables this compound to act as a ligand for transition metals, forming coordination complexes with potential applications in catalysis, gas storage, or sensing. The rigid pyrazole core and flexible tetrahydropyran ring offer a unique geometry for constructing porous frameworks [1]. The compound's 210.23 g/mol molecular weight and defined purity facilitate precise stoichiometric control during MOF synthesis [2].

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